An In-depth Technical Guide to the Physicochemical Properties of N-methyl-1H-indole-2-carboxamide
An In-depth Technical Guide to the Physicochemical Properties of N-methyl-1H-indole-2-carboxamide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the core physicochemical properties of N-methyl-1H-indole-2-carboxamide, a molecule of interest in medicinal chemistry and drug discovery. This document is structured to deliver not just data, but also the scientific rationale behind the experimental determination of these properties, ensuring a blend of theoretical understanding and practical application.
Molecular Identity and Structural Characteristics
N-methyl-1H-indole-2-carboxamide is a derivative of indole, a ubiquitous heterocyclic scaffold in numerous biologically active compounds. The structural integrity of this molecule is foundational to its chemical behavior and interactions within a biological system.
Chemical Structure:
Caption: Chemical structure of N-methyl-1H-indole-2-carboxamide.
Key Identifiers:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O | [1] |
| Molecular Weight | 174.2 g/mol | |
| CAS Number | 69808-71-5 | |
| InChIKey | GRIOMWQLXUWOJG-UHFFFAOYSA-N | [1] |
Physicochemical Properties: A Quantitative Overview
The physicochemical parameters of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The following table summarizes the available and predicted properties for N-methyl-1H-indole-2-carboxamide.
| Property | Value | Method |
| Melting Point (°C) | Not Experimentally Determined (Estimated: 150-200) | - |
| Boiling Point (°C) | Not Experimentally Determined | - |
| Water Solubility | Not Experimentally Determined | - |
| logP (Octanol-Water Partition Coefficient) | 2.1 (Predicted) | XlogP[1] |
| pKa (Acid Dissociation Constant) | Not Experimentally Determined | - |
Expert Insight: The melting point of the precursor, 1-methyl-1H-indole-2-carboxylic acid, is reported to be in the range of 198-200 °C.[2] A structurally related compound, N-benzyl-1-methyl-1H-indole-2-carboxamide, has a reported melting point of 157–159 °C.[3] Based on these values, the melting point of N-methyl-1H-indole-2-carboxamide is anticipated to be within a similar range, though experimental verification is essential. The predicted logP of 2.1 suggests a moderate lipophilicity, which is often a desirable trait in drug candidates, balancing membrane permeability with aqueous solubility.
Experimental Protocols for Physicochemical Property Determination
To ensure scientific rigor, the following section details the standard experimental procedures for determining the key physicochemical properties of N-methyl-1H-indole-2-carboxamide.
Synthesis of N-methyl-1H-indole-2-carboxamide
A plausible synthetic route to N-methyl-1H-indole-2-carboxamide involves the amidation of 1-methyl-1H-indole-2-carboxylic acid. This can be achieved through the following general procedure:
Caption: General workflow for the synthesis of N-methyl-1H-indole-2-carboxamide.
Step-by-step Protocol:
-
Dissolution: Dissolve 1-methyl-1H-indole-2-carboxylic acid in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).
-
Activation: Add a coupling agent (e.g., HATU or a combination of HOBt and EDC) and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to the solution to activate the carboxylic acid.
-
Amine Addition: Introduce methylamine (or its hydrochloride salt with an additional equivalent of base) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, monitoring by a suitable technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Quench the reaction with water and extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic extract under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-methyl-1H-indole-2-carboxamide.
Determination of Melting Point
The melting point is a fundamental physical property indicative of purity. The capillary method is a standard and reliable technique.[4][5][6]
Caption: Workflow for melting point determination by the capillary method.
Step-by-step Protocol:
-
Sample Preparation: A small amount of the dry, crystalline N-methyl-1H-indole-2-carboxamide is finely powdered.
-
Capillary Packing: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a steady rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise determination (1-2 °C per minute) in the vicinity of the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. A narrow melting range (typically < 2 °C) is indicative of a pure compound.
Determination of Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. The shake-flask method is the gold standard for its determination.[7][8][9][10]
Caption: Workflow for logP determination using the shake-flask method.
Step-by-step Protocol:
-
Solvent Preparation: Prepare octanol-saturated water and water-saturated octanol by vigorously mixing equal volumes of n-octanol and water and allowing the layers to separate.
-
Sample Preparation: A known amount of N-methyl-1H-indole-2-carboxamide is dissolved in one of the pre-saturated solvents.
-
Partitioning: The solution is then mixed with a known volume of the other pre-saturated solvent in a sealed container.
-
Equilibration: The mixture is agitated (e.g., on a mechanical shaker) for a sufficient time to allow for equilibrium to be reached.
-
Phase Separation: The mixture is allowed to stand, or is centrifuged, to ensure complete separation of the octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
Determination of Acidity Constant (pKa)
The pKa value provides insight into the ionization state of a molecule at different pH values. Potentiometric titration is a highly accurate method for its determination.[11][12][13]
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-step Protocol:
-
Sample Preparation: A precise amount of N-methyl-1H-indole-2-carboxamide is dissolved in a suitable solvent, which may be water or a co-solvent system for poorly soluble compounds.
-
Apparatus Setup: A calibrated pH electrode is immersed in the sample solution, which is stirred continuously.
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.
Determination of Aqueous and Organic Solubility
Solubility is a critical parameter for drug absorption and formulation. A common method involves determining the concentration of a saturated solution.
Caption: Workflow for the determination of solubility.
Step-by-step Protocol:
-
Sample Preparation: An excess amount of solid N-methyl-1H-indole-2-carboxamide is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol).
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached and a saturated solution is formed.
-
Phase Separation: The undissolved solid is removed by filtration or centrifugation.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined by a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy.
-
Result: The determined concentration represents the solubility of the compound in that specific solvent at that temperature.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of N-methyl-1H-indole-2-carboxamide, along with the standard experimental protocols for their determination. While some experimental data for this specific molecule is not yet publicly available, the provided methodologies and data for related compounds offer a strong foundation for researchers. The accurate determination of these properties is a critical step in the rational design and development of new therapeutic agents.
References
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Dong, V. M., & Riedel, J. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. JoVE. Retrieved from [Link]
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ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
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Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]
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